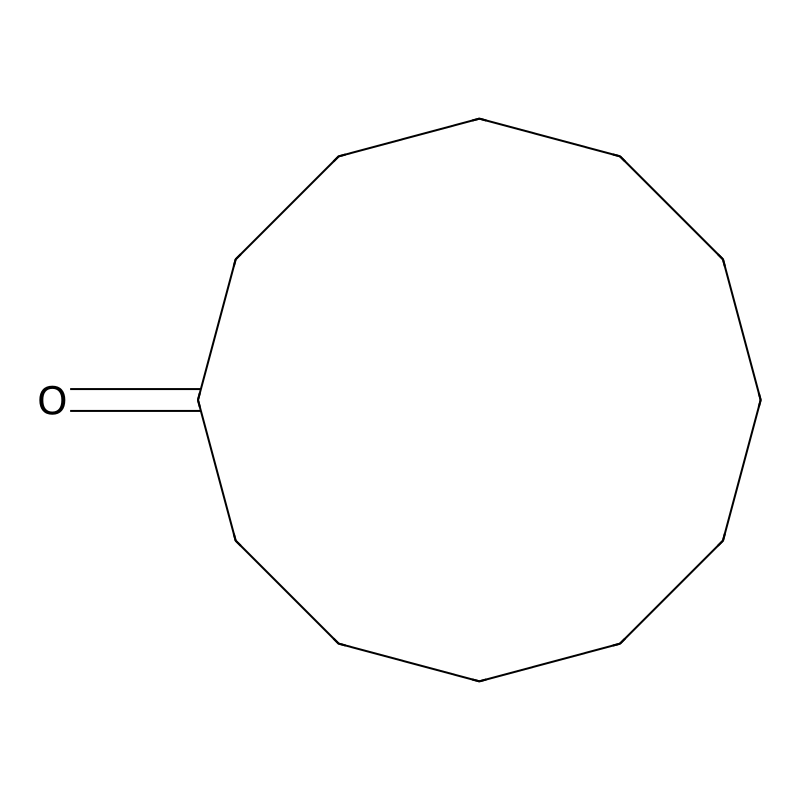

Cyclododecanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Drug Discovery and Medicinal Chemistry

Specific Scientific Field:Organic Chemistry: and

- Cyclododecanone is used in the synthesis of complex natural compounds containing macrocycles in their structures. One notable example is the anticancer reagent rosphellin .

Synthesis: Cyclododecanone can be synthesized through various methods, including oxidation of cyclododecanol or cyclododecane.

Structural Modification: Researchers modify cyclododecanone by introducing functional groups to enhance its biological activity.

Bioassays: Cyclododecanone derivatives are tested in vitro and in vivo to evaluate their efficacy against specific diseases.

Nonlinear Optical Materials

Specific Scientific Field:Materials Science: and

- Cyclododecanone crystals exhibit nonlinear optical properties, making them suitable for applications in optical computing, data communications, and healthcare screening .

Crystal Growth: Cyclododecanone crystals are grown using solution-based or vapor-phase techniques.

Characterization: Researchers use techniques like X-ray diffraction, UV-Vis spectroscopy, and second-harmonic generation (SHG) measurements.

Fragrance Industry

Specific Scientific Field:- Cyclododecanone contributes to the synthesis of macrocyclic musk fragrances, such as muscone and exaltolide .

Chemical Synthesis: Cyclododecanone is converted into musk fragrances through various chemical reactions.

Sensory Evaluation: Perfumers assess the odor quality of synthesized compounds.

Cyclododecanone is an organic compound characterized by the formula . It is classified as a cyclic ketone and typically appears as a white solid at room temperature. The compound features a twelve-membered carbon ring with a carbonyl group, contributing to its unique chemical properties. Cyclododecanone is primarily synthesized through the oxidation of cyclododecane or cyclododecanol, making it a significant compound in organic chemistry due to its structural complexity and reactivity .

- Oxidation: Cyclododecanone can be oxidized to form 1,12-dodecanedioic acid or laurolactam, which are essential intermediates in the production of specialized nylon materials .

- Aldol Reactions: The compound can participate in direct aldol condensation reactions, such as with benzaldehyde, yielding bis-benzylidene cyclododecanone when catalyzed by sodium hydroxide .

- Formation of Enamines: Cyclododecanone can form enamines, which can subsequently react with dimethyl acetylenedicarboxylate in cycloaddition reactions .

These reactions highlight the versatility of cyclododecanone in synthetic organic chemistry.

The primary synthesis method for cyclododecanone involves the oxidation of cyclododecane. This process can be carried out using various oxidizing agents or through catalytic methods. An alternative route includes the oxidation of cyclododecanol, which also leads to the formation of cyclododecanone .

Cyclododecanone has several industrial applications:

- Production of Dicarboxylic Acids: It is oxidized on an industrial scale to produce 1,12-dodecanedioic acid, which is used in the manufacture of nylon and other polymers .

- Fragrance Industry: Cyclododecanone serves as a precursor for cyclohexadecanone, utilized in various fragrances .

- Pharmaceuticals: Its derivatives are explored for potential therapeutic uses, particularly in diabetes management due to their hypoglycemic properties .

Interaction studies involving cyclododecanone focus on its reactivity with other organic compounds and its biological interactions. For instance, studies have demonstrated that it can react with azido alcohols to form macrocyclic lactams under acidic conditions. This reactivity showcases its potential utility in synthesizing complex organic molecules . Additionally, the formation of hydrazones from cyclododecanone derivatives indicates possible interactions with biological targets.

Cyclododecanone shares structural and functional similarities with several other cyclic ketones. Here is a comparative analysis:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Cyclohexanone | Six-membered | Commonly used as a solvent; simpler structure |

| Cyclopentanone | Five-membered | Smaller ring size; different reactivity patterns |

| 1-Adamantanone | Four-membered | Contains a fused bicyclic structure; unique stability |

| Camphor | Terpene | Exhibits strong aromatic properties; used in flavoring |

Uniqueness of Cyclododecanone

Cyclododecanone's twelve-membered ring structure provides distinct chemical reactivity and stability compared to smaller cyclic ketones. Its ability to undergo significant transformations while maintaining structural integrity sets it apart from other similar compounds.

Physical Description

Solid

XLogP3

LogP

4.10

Melting Point

UNII

GHS Hazard Statements

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Other CAS

Wikipedia

General Manufacturing Information

Cyclododecanone: ACTIVE